Home > Products > Screening Compounds P63195 > Calcium pyrophosphate
Calcium pyrophosphate - 35405-51-7

Calcium pyrophosphate

Catalog Number: EVT-7956593
CAS Number: 35405-51-7
Molecular Formula: Ca2P2O7
Ca2O7P2
Molecular Weight: 254.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Calcium pyrophosphate (Ca2P2O7) is an inorganic compound that exists in several forms, including anhydrous and hydrated forms. The dihydrate form, Ca2P2O7 · 2H2O, is of particular interest in biological and medical contexts. [, , ]

In Biological Systems:

  • Calcium pyrophosphate is a naturally occurring compound found in various tissues and fluids within the human body. []
  • It is commonly found as a component of intracellular granules in invertebrates, serving as a potential mechanism for detoxifying heavy metals. []
  • In humans, calcium pyrophosphate deposition, specifically in its crystalline form (Ca2P2O7 · 2H2O), is associated with a variety of inflammatory arthritic conditions collectively known as calcium pyrophosphate deposition disease (CPPD). [, ]

In Scientific Research:

  • Calcium pyrophosphate serves as a model compound for studying crystal formation and deposition processes relevant to human health and disease. []
  • Its role in biomineralization processes is an area of active investigation. []
  • Calcium pyrophosphate-based materials have been explored for their potential use in bone tissue engineering and as bone graft substitutes. [, ]
  • It is also used as a catalyst in various chemical reactions. [, ]
Future Directions
  • Developing Novel Therapeutics: The development of novel therapeutic strategies for CPPD, such as eNPP activators or inhibitors of calcium pyrophosphate crystal formation, is an active area of research. []
Source and Classification

Calcium pyrophosphate can be derived from various sources, including natural mineral deposits and synthetic methods. It is classified under the category of phosphates, specifically as a calcium phosphate. Its significance extends beyond geology into biomedical applications, particularly in bone regeneration and dental materials.

Synthesis Analysis

Methods of Synthesis

Calcium pyrophosphate can be synthesized through various methods, including:

  1. Wet Co-precipitation: This method involves mixing solutions containing calcium and phosphate ions to form precipitates. For example, calcium nitrate and diammonium hydrogen phosphate can be used to synthesize calcium pyrophosphate through controlled precipitation .
  2. Aerosol Synthesis: A recent approach involves a one-step flame aerosol method that allows for the rapid production of nanocrystalline beta-calcium pyrophosphate particles .
  3. Soft-Chemistry Approaches: These methods utilize low temperatures and aqueous solutions to create hydrated forms of calcium pyrophosphate, which are beneficial for biomedical applications due to their biocompatibility .

Technical Details

The synthesis conditions such as pH, temperature, and concentration of reactants significantly influence the resulting phase and morphology of calcium pyrophosphate. For instance, varying the pH between 3.6 to 5.8 while maintaining temperatures from 25 to 90 °C enables the formation of different hydrated phases like monoclinic and triclinic calcium pyrophosphate dihydrate .

Molecular Structure Analysis

Structure

Calcium pyrophosphate has a crystalline structure characterized by its unique arrangement of calcium ions and pyrophosphate groups. The basic unit consists of two phosphate groups (P2O74\text{P}_2\text{O}_7^{4-}) coordinated with calcium ions.

Data

  • Molecular Weight: Approximately 172.09 g/mol
  • Crystal System: Monoclinic or orthorhombic depending on the phase
  • Lattice Parameters: For beta-calcium pyrophosphate, typical lattice parameters are a=6.45a=6.45 Å, b=5.57b=5.57 Å, c=10.45c=10.45 Å with specific angles defining the crystal geometry .
Chemical Reactions Analysis

Reactions

Calcium pyrophosphate can undergo several chemical reactions:

  1. Hydration Reactions: Calcium pyrophosphate can absorb water to form hydrated phases under appropriate conditions.
  2. Thermal Decomposition: Upon heating, it can decompose into calcium phosphate and other byproducts depending on the temperature.

Technical Details

The thermal stability of calcium pyrophosphate varies with its polymorphic form; for instance, beta-calcium pyrophosphate shows stability up to approximately 1000 °C before transforming into other calcium phosphate phases .

Mechanism of Action

Process

Calcium pyrophosphate plays a crucial role in biological calcification processes. It participates in mineralization by providing a source of calcium ions that are essential for bone formation.

Data

Research indicates that calcium pyrophosphate crystals can induce inflammatory responses when deposited in joints, leading to conditions such as pseudogout due to their interaction with synovial cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Sparingly soluble in water; solubility increases in acidic conditions.
  • Density: Approximately 3.14 g/cm³.

Chemical Properties

  • pH Stability: The compound exhibits stability across a range of pH levels but is more soluble in acidic environments.
  • Thermal Stability: Decomposes at high temperatures (>1000 °C) depending on its phase.
Applications

Calcium pyrophosphate has several scientific applications:

  1. Biomedical Applications: Utilized in bone grafts and dental materials due to its biocompatibility.
  2. Research Tool: Employed in studies related to biomineralization and pathological calcification.
  3. Luminescent Materials: Doped forms of calcium pyrophosphate are investigated for their luminescent properties in optoelectronic applications .
Introduction to Calcium Pyrophosphate in Biomedical Research

Historical Evolution of Calcium Pyrophosphate Research

The scientific understanding of calcium pyrophosphate (CPP) crystal deposition has evolved through distinct historical phases, marked by seminal discoveries and technological advancements. The earliest observations date to 1842, when Scottish physician Roderick McLeod documented a "white powdery substance" on articular cartilage during autopsies, representing the first probable description of chondrocalcinosis [1]. In 1873, Robert Adams provided a detailed autopsy report of fibrocartilage calcification in a rheumatic patient's knee meniscus, offering foundational insights into the condition's pathological characteristics [1]. Despite these early observations, CPP deposition disease (CPPD) remained frequently misdiagnosed as rheumatoid arthritis or osteoarthritis throughout the early 20th century due to overlapping clinical presentations [1] [3].

The 1960s heralded a transformative era with Daniel McCarty's identification of calcium pyrophosphate dihydrate crystals in synovial fluid using polarized light microscopy. This breakthrough definitively distinguished CPPD from gout and led to the term "pseudogout" for its acute presentations [1] [3]. Concurrently, epidemiological patterns emerged through Dusan Zitnan and Stefan Sitaj's documentation of familial chondrocalcinosis clusters in Slovak families, suggesting a genetic component [1]. The formalization of "calcium pyrophosphate deposition disease" as the umbrella terminology occurred in 1975, consolidating various clinical phenotypes under a unified pathological concept [1].

Technological innovations have continuously reshaped diagnostic approaches. Radiographic identification of cartilage calcification began in the 1920s (Calvé and Galland, 1922; Mandl, 1927), while ultrasound entered clinical practice in 1995 with the characterization of hyperechoic deposits parallel to bone surfaces [1]. The 21st century witnessed molecular genetic advances, including the 2001 discovery of the ANKH gene, encoding a pyrophosphate transport protein implicated in familial CPPD [1] [6]. Contemporary milestones include the 2023 ACR/EULAR classification criteria, which integrated advanced imaging and genetic markers to standardize diagnosis [10], and the 2025 genome-wide association study identifying ENPP1 (regulating pyrophosphate metabolism) and RNF144B (involved in inflammation) as susceptibility genes across diverse populations [9].

Table 1: Key Historical Milestones in CPP Research

YearMilestoneSignificance
1842McLeod's cartilaginous powder observationFirst pathological description
1962McCarty's crystal identificationDifferentiation from gout; "pseudogout" coined
1975Unified CPPD disease terminology establishedStandardized pathological classification
1995Sonographic characterization of knee CPPDEnabled non-invasive crystal detection
2001ANKH gene association discoveredElucidated pyrophosphate transport mechanism
2023ACR/EULAR classification criteria publishedIntegrated imaging and genetic markers
2025ENPP1/RNF144B GWAS identificationRevealed therapeutic targets across ancestries

Terminological Challenges and Standardization Efforts in CPPD Classification

The nomenclature of calcium pyrophosphate deposition disorders has historically been fragmented, creating significant obstacles for clinical communication and research comparability. A systematic literature review (2000-2022) of 886 articles revealed striking heterogeneity: "pseudogout" appeared in 46.6% of publications, "chondrocalcinosis" in 26.4%, and "calcium pyrophosphate deposition disease" in only 23.1% [2]. This variability extended to abbreviations, with "CPPD" utilized in 80% of relevant papers but inconsistently defined—sometimes referencing the crystals, other times the disease states [2] [4].

The phenotypic terminology further complicated discourse. Ryan and McCarty's initial 1985 classification used "pseudo-" prefixes (e.g., pseudo-osteoarthritis, pseudo-rheumatoid arthritis), which persisted clinically despite efforts to abandon them [2] [4]. This framework inadvertently emphasized mimicry rather than intrinsic pathology, perpetuating diagnostic inaccuracy. For example, "chondrocalcinosis" became erroneously synonymous with CPPD, despite its occurrence in other conditions like hyperparathyroidism or Wilson disease, and its absence in some confirmed CPPD cases [5] [7].

Standardization initiatives have sought to resolve this confusion. The 2011 EULAR recommendations established critical distinctions:

  • CPPD: Encompassing all instances of CPP crystal deposition
  • Chondrocalcinosis (CC): Strictly defining radiographically evident cartilage calcification
  • Elimination of "pseudo-" prefixes for clinical phenotypes [2] [10]

These efforts culminated in the 2023 ACR/EULAR classification criteria, which integrated these terminological principles with objective diagnostic elements: imaging evidence of crystal deposition, inflammatory arthritis signs, and genetic risk factors [3] [10]. The criteria explicitly excluded chondrocalcinosis alone as insufficient for CPPD disease diagnosis, acknowledging its limited specificity [10].

Persisting challenges include the clinical-imaging dissociation. Approximately 30% of patients with radiographic chondrocalcinosis remain asymptomatic, while acute CPP arthritis can occur without visible calcification [5] [8]. Modern imaging modalities like dual-energy CT (DECT) and ultrasound have improved detection sensitivity, leading to the OMERACT ultrasound definitions (2018) and scoring system (2023) for standardizing crystal deposit characterization [1] [10]. Machine learning approaches, such as 2022 algorithms for pseudogout identification in electronic health records (81% PPV), offer future pathways for terminology harmonization through automated pattern recognition [1].

Table 2: Terminological Evolution in CPPD Classification

TermHistorical Usage PrevalenceContemporary StandardizationKey Limitation
Pseudogout46.6% (2000-2022 literature)Reserved for acute inflammatory phenotypeOveremphasizes gout mimicry
Chondrocalcinosis26.4% (2000-2022 literature)Strict radiographic descriptor onlyNon-specific; absent in 20-30% CPPD
CPPD23.1% (2000-2022 literature)Umbrella term for all crystal depositsInconsistent abbreviation usage
Pseudo-osteoarthritisCommon until 2011Abandoned for "OA with CPPD"Implied misdiagnosis rather than comorbidity

Properties

CAS Number

35405-51-7

Product Name

Calcium pyrophosphate

IUPAC Name

dicalcium;phosphonato phosphate

Molecular Formula

Ca2P2O7
Ca2O7P2

Molecular Weight

254.10 g/mol

InChI

InChI=1S/2Ca.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4

InChI Key

JUNWLZAGQLJVLR-UHFFFAOYSA-J

SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2]

Solubility

Insoluble in water. Soluble in dilute hydrochloric and nitric acids
Sol in dil hydrochloric and nitric acids; practically insol in water
Dilute acid; insoluble in wate

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.